molecular formula C11H14N2O2S2 B2959156 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine CAS No. 1286732-83-9

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2959156
CAS No.: 1286732-83-9
M. Wt: 270.37
InChI Key: ZDNIWAAANNJXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine typically involves the reaction of 2-amino benzothiazole derivatives with appropriate sulfonyl and alkylating agents. One common method involves the use of acyl chloride and triethylamine as a binding agent in a solvent like dioxane. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazole derivatives .

Scientific Research Applications

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Exhibits anti-inflammatory activity.

Uniqueness

6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine stands out due to its unique combination of a methylsulfonyl group and a propyl chain, which contribute to its distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIWAAANNJXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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